

Impact of propylene glycol dicaprylate on the long-term stability of formulations

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Compound of Interest

Compound Name: *Propylene glycol dicaprylate*

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Technical Support Center: Propylene Glycol Dicaprylate/Dicaprate in Formulations

Welcome to the Technical Support Center for scientists and researchers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the use of **Propylene Glycol Dicaprylate/Dicaprate** in pharmaceutical and cosmetic formulations. Our goal is to help you address common challenges and ensure the long-term stability of your products.

Frequently Asked Questions (FAQs)

Q1: What is **Propylene Glycol Dicaprylate/Dicaprate** and what are its primary functions in a formulation?

Propylene Glycol Dicaprylate/Dicaprate is a diester of propylene glycol with caprylic and capric acids.^{[1][2]} It is a versatile excipient commonly used in topical and oral formulations. Its primary functions include:

- **Emollient:** It softens and soothes the skin, providing a smooth and non-greasy feel.
- **Solvent:** It can dissolve a wide range of active pharmaceutical ingredients (APIs), particularly those with poor water solubility.
- **Viscosity-Increasing Agent (non-aqueous):** It can help to thicken oil-based formulations.^[1]

- **Dispersing Agent:** It aids in the uniform distribution of solid particles, such as pigments and sunscreen actives, within a formulation.[1]
- **Penetration Enhancer:** It can facilitate the absorption of other ingredients into the skin.

Q2: What is the general stability profile of **Propylene Glycol Dicaprylate**/Dicaprate?

Propylene Glycol Dicaprylate/Dicaprate is generally considered a stable ingredient under typical formulation conditions.[3] It is reported to be stable over the pH range commonly found in skin and hair care preparations.[1] However, as an ester, it can be susceptible to hydrolysis under extreme pH conditions (highly acidic or alkaline) and elevated temperatures, which could lead to the formation of propylene glycol and the corresponding fatty acids (caprylic and capric acid).

Q3: Can **Propylene Glycol Dicaprylate**/Dicaprate impact the stability of my Active Pharmaceutical Ingredient (API)?

Yes, it can, both positively and negatively.

- **Positive Impact:** By acting as a good solvent and keeping the API in a solubilized state, it can prevent API crystallization and degradation, thereby enhancing the stability of the formulation. One study demonstrated that 20% propylene glycol improved the stability of the active compounds in a *Scutellaria baicalensis* extract compared to water.[4]
- **Negative Impact:** As a penetration enhancer, it may increase the interaction of the API with other excipients in the formulation, potentially leading to degradation. Also, any degradation of the excipient itself could alter the formulation's microenvironment (e.g., pH), which in turn could affect API stability.

Troubleshooting Guide

Issue 1: Phase Separation in Emulsions

Symptoms: Your emulsion (cream or lotion) separates into distinct oil and water layers over time, especially during stability studies at elevated temperatures.

Potential Causes:

- **Inappropriate Emulsifier System:** The type or concentration of the emulsifier may not be optimal for stabilizing the oil phase containing **Propylene Glycol Dicaprylate**/Dicaprinate.
- **Droplet Coalescence:** The oil droplets may be merging, leading to larger droplets that are more prone to separation.
- **Changes in Viscosity:** A decrease in the viscosity of the continuous phase can accelerate creaming or sedimentation of the dispersed phase.

Troubleshooting Steps:

- **Optimize Emulsifier System:**
 - Review the Hydrophile-Lipophile Balance (HLB) of your emulsifier system. **Propylene Glycol Dicaprylate**/Dicaprinate is a non-polar oil, so your emulsifier system should be selected accordingly.
 - Experiment with different emulsifier concentrations.
 - Consider using a combination of emulsifiers for enhanced stability.
- **Control Droplet Size:**
 - Optimize your homogenization process (speed, time, and temperature) to achieve a smaller and more uniform droplet size distribution. Smaller droplets are generally more stable against coalescence.
- **Modify the Continuous Phase:**
 - Consider adding a viscosity-modifying agent to the aqueous phase to slow down the movement of the oil droplets.
- **Evaluate Storage Conditions:**
 - Assess if the phase separation is triggered by temperature fluctuations. Perform freeze-thaw cycle testing to evaluate emulsion stability under stress conditions.

Issue 2: Crystallization or Grainy Texture in Creams and Ointments

Symptoms: The product develops a grainy or gritty texture over time, indicating the crystallization of one or more components.

Potential Causes:

- **API Crystallization:** The API may be precipitating out of the formulation.
- **Excipient Crystallization:** High melting point lipids or waxes in the formulation, or even the **Propylene Glycol Dicaprylate/Dicaprate** itself at very low temperatures, could be crystallizing.
- **Improper Cooling During Manufacture:** A slow cooling rate can promote the formation of large crystals.

Troubleshooting Steps:

- **Assess API Solubility:**
 - Ensure that the concentration of the API is below its saturation solubility in the formulation's vehicle at the intended storage temperatures. The good solvency of **Propylene Glycol Dicaprylate/Dicaprate** can be beneficial here.
- **Optimize the Oil Phase Composition:**
 - Consider adding a co-solvent to the oil phase to improve the solubility of crystalline ingredients.
 - Evaluate the compatibility of all lipid components in the oil phase.
- **Control the Manufacturing Process:**
 - Employ a rapid cooling ("shock cooling") method after the emulsification step to promote the formation of smaller, less perceptible crystals.
 - Ensure adequate mixing during the cooling phase to maintain homogeneity.

- Incorporate Crystal Growth Inhibitors:
 - Certain polymers or surfactants can act as crystal growth inhibitors. Consider adding a small percentage of such an agent to your formulation. A study on ice cream showed that propylene glycol monostearate could inhibit ice crystal growth.[5][6]

Issue 3: Viscosity Changes Over Time

Symptoms: The viscosity of your formulation significantly increases or decreases during its shelf life.

Potential Causes:

- Increased Viscosity (Gelling): This can be due to the swelling of polymers, interactions between excipients, or in some cases, instability of the active ingredient. A patent for a fabric softener indicated that a perfumed composition without a stabilizing ester like **propylene glycol dicaprylate**/dicaprate showed a significant viscosity increase over two weeks at 37°C.[7]
- Decreased Viscosity (Thinning): This could be a sign of emulsion breaking (coalescence) or the degradation of viscosity-building polymers.

Troubleshooting Steps:

- Evaluate Excipient Interactions:
 - Conduct compatibility studies with all excipients in the formulation to identify any potential interactions that could lead to viscosity changes.
- Assess Polymer Stability:
 - If using a polymeric thickener, ensure its stability at the formulation's pH and in the presence of other excipients.
- Monitor Emulsion Stability:
 - As mentioned in the phase separation section, changes in droplet size can affect viscosity. Monitor droplet size distribution over the course of your stability study.

- Control pH:
 - Ensure the pH of the formulation remains within a stable range throughout its shelf life, as pH shifts can affect the viscosity of many thickening systems.

Data on Formulation Stability

While specific long-term stability data for a wide range of formulations containing **Propylene Glycol Dicaprylate**/Dicaprinate is proprietary and not readily available in the public domain, the following table summarizes the types of changes that should be monitored during a stability study.

Parameter	Storage Condition	Timepoint 0	Timepoint 3 Months	Timepoint 6 Months	Potential Issues to Note
Appearance	25°C/60% RH	Homogeneous white cream	No change	No change	Phase separation, color change, crystallization
	40°C/75% RH	Homogeneous white cream	Slight yellowing	Phase separation	Significant changes indicate poor stability
pH	25°C/60% RH	5.5	5.4	5.4	A significant drop in pH may indicate hydrolysis of the ester
	40°C/75% RH	5.5	5.2	5.0	Accelerated hydrolysis at higher temperatures
Viscosity (cP)	25°C/60% RH	15,000	14,800	14,500	Significant increase or decrease can affect product performance
	40°C/75% RH	15,000	12,000	9,000	Thinning may be a sign of emulsion instability
API Content (%)	25°C/60% RH	100.0	99.5	99.0	Degradation of the active ingredient

40°C/75% RH	100.0	97.0	94.0	Excipient-API interaction or inherent API instability	Identification and quantification of known and unknown degradants
Degradation Products (%)	25°C/60% RH	<0.1	0.15	0.2	
40°C/75% RH	<0.1	0.5	1.2	Indicates potential stability issues	

Experimental Protocols

Protocol 1: Accelerated Stability Testing

This protocol is a general guideline based on ICH recommendations and can be adapted for formulations containing **Propylene Glycol Dicaprylate/Dicaprate**.

Objective: To evaluate the long-term stability of the formulation under accelerated conditions.

Methodology:

- Sample Preparation: Prepare at least three batches of the final formulation in the intended commercial packaging.
- Storage Conditions: Place the samples in stability chambers set to the following conditions:
 - Long-term: 25°C ± 2°C / 60% RH ± 5% RH
 - Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH
 - Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

- Testing Timepoints:
 - Accelerated studies are typically conducted for 6 months, with testing at 0, 3, and 6 months.
 - Long-term studies should be conducted for a minimum of 12 months.
- Analytical Tests: At each timepoint, perform the following tests:
 - Physical Evaluation: Appearance, color, odor, and phase separation.
 - Physicochemical Tests: pH, viscosity, and particle size analysis (for emulsions and suspensions).
 - Assay of Active Ingredient: Use a validated stability-indicating HPLC method to determine the concentration of the API.
 - Quantification of Degradation Products: Use the same HPLC method to identify and quantify any known or unknown degradation products.

Protocol 2: Analysis of Propylene Glycol Dicaprylate/Dicaprate Degradation

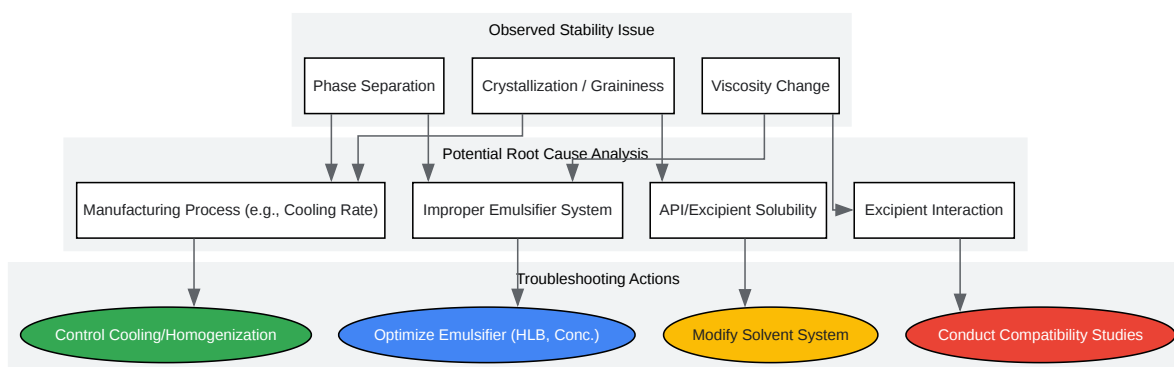
Objective: To quantify the potential hydrolysis of **Propylene Glycol Dicaprylate/Dicaprate** in a formulation.

Methodology:

- Sample Preparation: Extract the lipid phase from the formulation using a suitable organic solvent (e.g., hexane or a mixture of chloroform and methanol).
- Derivatization (for GC analysis): The extracted fatty acids (caprylic and capric acid) can be derivatized to their methyl esters (FAMES) using a reagent like boron trifluoride in methanol. Propylene glycol can also be derivatized for GC analysis.
- Gas Chromatography (GC) Analysis:
 - Instrumentation: Gas chromatograph with a Flame Ionization Detector (GC-FID).

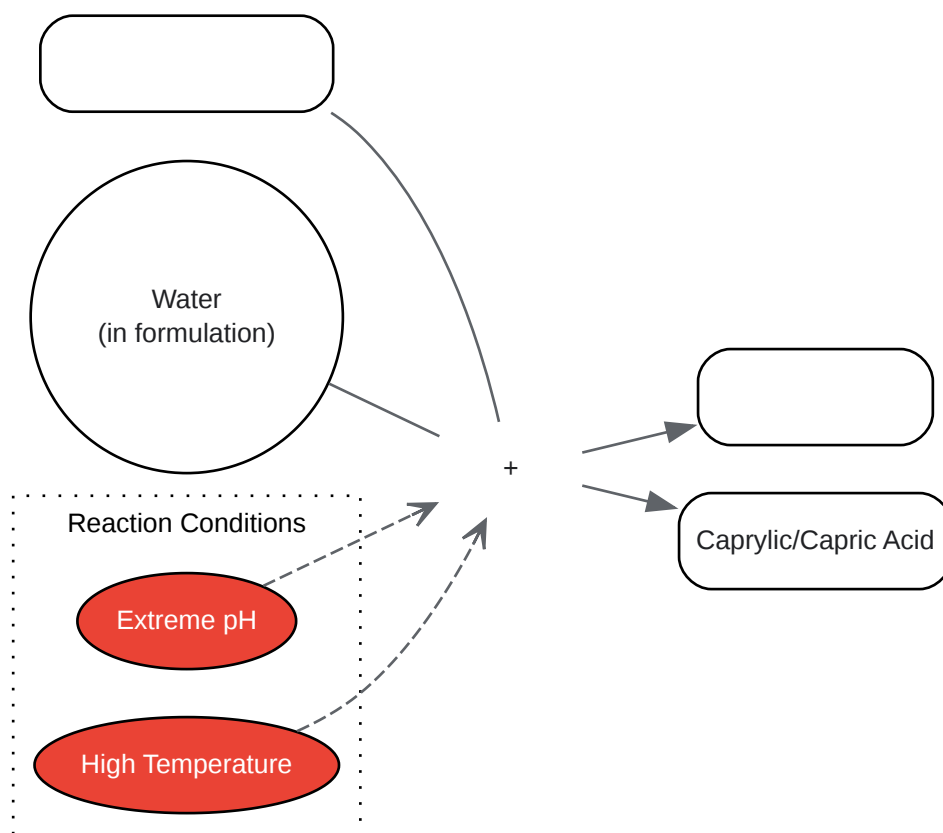
- Column: A suitable capillary column for FAME analysis (e.g., a wax column).
- Temperature Program: An appropriate temperature gradient to separate the methyl esters of caprylic and capric acid.
- Quantification: Use certified reference standards of methyl caprylate and methyl caprate to create a calibration curve and quantify the amount of free fatty acids in the sample. The presence of propylene glycol can also be quantified using a suitable GC method.

Visualizing Workflows and Relationships



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Caption: Troubleshooting workflow for common stability issues in formulations.



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Caption: Potential hydrolysis pathway of **Propylene Glycol Dicaprylate/Dicaprate**.

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